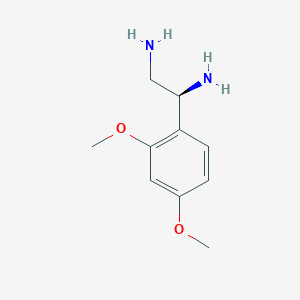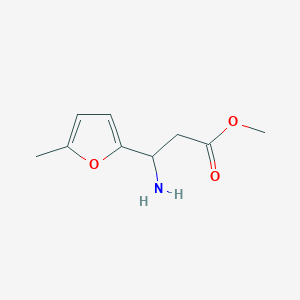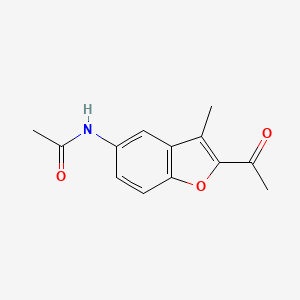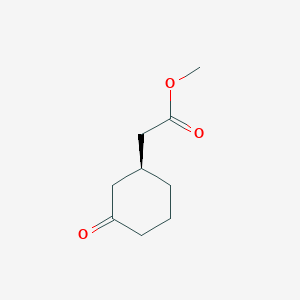![molecular formula C17H24N2O3 B15237497 Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)
Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxybenzoate group and a bipyrrolidinyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyrrolidinyl Moiety: This step involves the cyclization of appropriate precursors to form the bipyrrolidinyl structure.
Introduction of the Methoxybenzoate Group: The next step involves the esterification of the bipyrrolidinyl compound with a methoxybenzoic acid derivative.
Industrial Production Methods
Industrial production of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bipyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The methoxybenzoate group can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 3-oxo-5-beta-chol-11-en-24-oate: Similar in having a methoxy group but differs in its steroidal structure.
Methyl levulinate: Shares the ester functional group but has a simpler structure and different applications.
The uniqueness of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate lies in its bipyrrolidinyl moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
methyl 2-methoxy-4-[(3R)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C17H24N2O3/c1-21-16-11-13(5-6-15(16)17(20)22-2)19-10-7-14(12-19)18-8-3-4-9-18/h5-6,11,14H,3-4,7-10,12H2,1-2H3/t14-/m1/s1 |
Clave InChI |
KTUJVMFPUUEDDG-CQSZACIVSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)N2CC[C@H](C2)N3CCCC3)C(=O)OC |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCC(C2)N3CCCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)

![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
![(1R,4R)-4-Methoxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B15237436.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)





![(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)


